"Methyl 6-fluoro-1H-indole-4-carboxylate" basic properties
"Methyl 6-fluoro-1H-indole-4-carboxylate" basic properties
An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 6-fluoro-1H-indole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and logical workflows.
Core Chemical and Physical Properties
Methyl 6-fluoro-1H-indole-4-carboxylate is a heterocyclic compound with the chemical formula C₁₀H₈FNO₂.[1] It is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.[2] The compound typically appears as a light yellow to off-white powder or a colorless solid.[2][3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Methyl 6-fluoro-1H-indole-4-carboxylate.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1082040-43-4 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2][4][7][8][9] |
| Molecular Weight | 193.17 g/mol | [1][2][4] |
| Exact Mass | 193.053909 u | [2] |
| Appearance | Light yellow to off-white powder; colorless solid | [2][3] |
| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1][4] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Flash Point | 161.7 ± 23.7 °C | [1] |
| pKa | 15.20 ± 0.30 (Predicted) | [2][4] |
| Refractive Index | 1.616 | [1] |
| Solubility | Very slightly soluble (0.42 g/L at 25 °C) | [2] |
| Storage | Sealed in dry, room temperature | [4] |
Table 2: Computed Molecular Properties
| Property | Value | Source |
| XLogP3 | 2.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 42.1 Ų | [1][2] |
| Heavy Atom Count | 14 | [2] |
| Complexity | 234 | [2] |
Applications in Drug Development
Methyl 6-fluoro-1H-indole-4-carboxylate is a significant intermediate in the synthesis of pharmaceutical compounds.[10] Its structure is a component of molecules investigated for various therapeutic applications.
-
PARP Inhibitors: It is a known building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib, which is used in the treatment of ovarian cancer.[3][6][11]
-
HIV Treatment: Structurally related compounds have been utilized in the synthesis of phosphoindole inhibitors that target the HIV non-nucleoside reverse transcriptase.[4]
-
Antimicrobial and Anticancer Research: The core indole structure is shared with compounds that have demonstrated significant antimicrobial and anticancer properties.[4]
-
Probes: Variants of this molecule have shown potential as fluorescent and infrared probes for studying protein structure and dynamics.[4]
Below is a diagram illustrating the role of Methyl 6-fluoro-1H-indole-4-carboxylate as a key intermediate.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Experimental Protocols
While specific, detailed experimental protocols for this exact molecule are proprietary or not widely published, a general workflow for the spectroscopic analysis of indole carboxylate derivatives can be outlined. This workflow is standard for the characterization of such organic compounds.
General Spectroscopic Analysis Workflow
The following protocol describes the general steps for analyzing a sample of Methyl 6-fluoro-1H-indole-4-carboxylate using NMR, IR, and MS techniques.
1. Sample Preparation:
-
NMR (Nuclear Magnetic Resonance): Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved to achieve a homogeneous solution.[12]
-
IR (Infrared) Spectroscopy: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk.[12] Alternatively, for a Nujol mull, grind the sample with a drop of Nujol.[12]
-
MS (Mass Spectrometry): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[12] The concentration should be in the low µg/mL range.[12]
2. Data Acquisition:
-
NMR:
-
Place the NMR tube into the spectrometer.[12]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[12]
-
Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for detailed structural elucidation.[13]
-
-
IR:
-
MS:
3. Data Analysis:
-
NMR: Analyze the chemical shifts, coupling constants, and integration of the peaks to determine the structure of the molecule.
-
IR: Identify the characteristic absorption bands corresponding to the functional groups present (e.g., N-H stretch, C=O stretch, C-F stretch).
-
MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
The diagram below illustrates a typical workflow for spectroscopic analysis.
Caption: Generalized workflow for spectroscopic analysis.
Safety Information
According to aggregated GHS information, Methyl 6-fluoro-1H-indole-4-carboxylate is classified as toxic if swallowed (H301).[1] Some sources also indicate it may cause an allergic skin reaction (H317) and is harmful if swallowed (H302). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. watson-int.com [watson-int.com]
- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 5. Methyl 6-fluoro-1H-indole-4-carboxylate | CAS#:1082040-43-4 | Chemsrc [chemsrc.com]
- 6. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. alchemypharm.com [alchemypharm.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. tetratek.com.tr [tetratek.com.tr]
